molecular formula C14H16F3NO4S B1396745 trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid CAS No. 1310478-58-0

trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid

Cat. No. B1396745
M. Wt: 351.34 g/mol
InChI Key: OQAGRMJUDXFAPZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzenesulfonyl group, an amino group, a cyclohexane ring, and a carboxylic acid group . These functional groups could potentially confer a variety of chemical properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a reaction with a trifluoromethylating reagent . The benzenesulfonyl group might be introduced via a sulfonation reaction . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexane ring, a six-membered carbon ring, could potentially impart some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylic acid group could potentially participate in acid-base reactions, and the amino group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could potentially make the compound soluble in polar solvents . The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Labeling

Trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid, a compound structurally related to trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid, was synthesized for use in metabolic studies. The synthesis involved catalytic tritiation and selective formation of a thiourea inclusion complex for isolation, highlighting the compound's utility in labeling and tracing studies in biochemistry and pharmacology (Acosta et al., 1990).

Molecular Conformations

Research on 4-Aminomethyl-1-cyclohexanecarboxylic Acids, which share a core structural motif with the compound , focused on their molecular conformations in aqueous solutions. NMR and molecular orbital methods were used to study the cis- and trans- isomers, revealing that their stable conformations are staggered forms, which could have implications in understanding the compound's interactions at the molecular level (Yanaka et al., 1981).

Chemical Reactions and Synthesis

The compound has been involved in studies concerning the preparation and structural elucidation of pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, showcasing its versatility in organic synthesis. These studies contribute to the broader field of heterocyclic chemistry and the development of novel compounds with potential applications in medicinal chemistry and materials science (Kanizsai et al., 2007).

Building Blocks for Combinatorial Libraries

FMOC-Protected Non-Proteogenic Amino Acids, including derivatives of cyclohexanecarboxylic acid, have been synthesized as building blocks for combinatorial libraries. These libraries are essential in drug discovery, providing a diverse array of compounds for high-throughput screening against various biological targets (Dener et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, it could potentially pose a dust hazard. If it is a strong acid or base, it could potentially be corrosive .

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c15-14(16,17)10-3-7-12(8-4-10)23(21,22)18-11-5-1-9(2-6-11)13(19)20/h3-4,7-9,11,18H,1-2,5-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGRMJUDXFAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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